molecular formula C30H37N5O3 B2493660 3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1331126-43-2

3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2493660
CAS RN: 1331126-43-2
M. Wt: 515.658
InChI Key: UEFKFFRZAGSLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C30H37N5O3 and its molecular weight is 515.658. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is related to a class of molecules known for their synthesis methods and chemical properties. For example, Ondrej Simo et al. (1998) described the synthesis of similar 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting the chemical processes involved in creating such compounds (Ondrej Simo et al., 1998).

Biological Evaluation and Potential Applications

  • The compound is part of a broader family of imidazo purine diones, which have been studied for various biological applications. A. Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents, demonstrating the therapeutic potential of this class of compounds (A. Zagórska et al., 2016).
  • P. Baraldi et al. (2005) identified certain imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective antagonists of the A3 adenosine receptors, suggesting their potential in targeting specific receptor subtypes (P. Baraldi et al., 2005).

properties

IUPAC Name

2-decyl-4-methyl-6-(4-phenoxyphenyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O3/c1-3-4-5-6-7-8-9-13-20-35-28(36)26-27(32(2)30(35)37)31-29-33(21-22-34(26)29)23-16-18-25(19-17-23)38-24-14-11-10-12-15-24/h10-12,14-19,26-27H,3-9,13,20-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNFLCJQNPZQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

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